Methyl 4-methyl-3-nitrobenzoate
Description
Methyl 4-methyl-3-nitrobenzoate (CAS RN: 7356-11-8) is an aromatic ester derivative with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol . It is synthesized via nitration of methyl 4-methylbenzoate using concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) under controlled conditions (0°C to room temperature), achieving high yields (~80%) . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceutical agents, such as anti-cancer drug candidates . Its structure features a methyl group at the 4-position and a nitro group at the 3-position of the benzene ring, which influence its electronic and steric properties .
Properties
IUPAC Name |
methyl 4-methyl-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-3-4-7(9(11)14-2)5-8(6)10(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPBHPCMYFCRKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064641 | |
| Record name | Benzoic acid, 4-methyl-3-nitro-, methyl ester | |
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Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7356-11-8 | |
| Record name | Benzoic acid, 4-methyl-3-nitro-, methyl ester | |
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| Record name | Methyl 4-methyl-3-nitrobenzoate | |
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| Record name | 7356-11-8 | |
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| Record name | Benzoic acid, 4-methyl-3-nitro-, methyl ester | |
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| Record name | Benzoic acid, 4-methyl-3-nitro-, methyl ester | |
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| Record name | METHYL 4-METHYL-3-NITROBENZOATE | |
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Preparation Methods
Nitration of Methyl Benzoate
One common method for synthesizing methyl 4-methyl-3-nitrobenzoate is through the nitration of methyl benzoate. The process typically involves:
-
- Methyl benzoate
- Concentrated sulfuric acid
- Concentrated nitric acid
-
- Weigh approximately 2.0 g of methyl benzoate into a conical flask.
- Slowly add 4 cm³ of concentrated sulfuric acid while swirling to mix thoroughly.
- Prepare a nitrating mixture by cooling concentrated nitric acid and adding it to concentrated sulfuric acid.
- Gradually add this nitrating mixture to the methyl benzoate solution while maintaining a temperature below 6 °C.
- After completion, pour the reaction mixture onto crushed ice to precipitate the product.
Expected Yield : This method generally yields solid methyl 3-nitrobenzoate, which can be further processed to obtain this compound.
Direct Synthesis from Methyl 3-Methyl-4-nitrobenzoic Acid
Another effective preparation method involves the direct esterification of methyl 3-methyl-4-nitrobenzoic acid using methanol:
-
- Methyl 3-methyl-4-nitrobenzoic acid
- Methanol
- Thionyl chloride
-
- Dissolve approximately 30 g of methyl 3-methyl-4-nitrobenzoic acid in methanol (300 mL).
- Add thionyl chloride (25 mL) dropwise while stirring at low temperatures (0 °C).
- Heat the mixture at approximately 80 °C for about one hour.
- Concentrate under vacuum and dissolve the residue in petroleum ether to isolate this compound as a white solid.
Yield : This method can achieve yields up to 96%, making it highly efficient for laboratory synthesis.
Summary Table of Preparation Methods
| Method | Key Steps | Expected Yield | Conditions |
|---|---|---|---|
| Nitration of Methyl Benzoate | Nitrating mixture addition, cooling | Moderate | <6 °C |
| Esterification from Acid | Thionyl chloride addition, heating | Up to 96% | Stirring at low temps |
The preparation methods for this compound have been documented in various studies and patent filings, providing insights into optimization strategies:
The nitration method has been extensively researched for its reaction conditions, particularly temperature control during nitration to prevent over-nitration or side reactions.
The esterification route using thionyl chloride has been favored due to its high yield and simplicity, allowing for straightforward purification processes post-reaction.
Scientific Research Applications
Pharmaceutical Intermediate
Methyl 4-methyl-3-nitrobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its stability and solubility in methanol make it suitable for use in reactions that require precise control over reaction conditions. For instance, it is utilized in the synthesis of anti-cancer agents and other therapeutic drugs due to its ability to modify biological activity through structural modifications .
Anticancer Research
Recent studies have highlighted the potential of derivatives of this compound in cancer treatment. Specifically, research involving 4-methyl-3-nitrobenzoic acid has shown its efficacy in inhibiting the migration of non-small cell lung cancer cells. This compound significantly impairs EGF-induced chemotaxis and cell adhesion, suggesting its potential as a novel antimetastatic drug .
Case Study : In a high-throughput screening of compounds for their ability to inhibit cancer cell migration, 4-methyl-3-nitrobenzoic acid was identified as a potent inhibitor across multiple tumor cell lines, indicating a promising avenue for further drug development .
Organic Synthesis
The compound is also employed in organic synthesis as a reagent for various chemical reactions. It can be used in nitration processes to produce other nitro-substituted aromatic compounds. The regioselectivity exhibited during these reactions allows for targeted synthesis, which is crucial in developing new materials and chemicals .
Data Table: Applications Overview
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Pharmaceutical Synthesis | Intermediate for drug development | Essential for creating active pharmaceutical ingredients |
| Anticancer Research | Inhibitor of cancer cell migration | Shows promise as an antimetastatic agent |
| Organic Synthesis | Reagent in nitration and other organic reactions | Enables targeted synthesis of nitro-substituted compounds |
Mechanism of Action
The mechanism of action of methyl 4-methyl-3-nitrobenzoate is primarily related to its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various substitution reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These reactions are fundamental in organic synthesis and are utilized to modify the compound for specific applications.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position : The position of nitro and methyl groups significantly impacts reactivity. For example, methyl 3-hydroxy-4-nitrobenzoate forms intramolecular hydrogen bonds between the hydroxyl and nitro groups, stabilizing the structure .
- Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., methyl 4-chloro-3-nitrobenzoate) enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions .
- Ester Group Variation : Replacing the methyl ester with ethyl (e.g., ethyl 4-methyl-3-nitrobenzoate) increases lipophilicity, which is advantageous in drug design for membrane permeability .
Stability and Reactivity Trends
- Nitro Group Stability : Compounds like methyl 4-fluoro-3-nitrobenzoate show enhanced stability under acidic conditions compared to hydroxyl-substituted analogs .
- Amino Derivatives: Methyl 4-amino-3-nitrobenzoate is prone to oxidation but serves as a versatile intermediate for further functionalization .
Biological Activity
Methyl 4-methyl-3-nitrobenzoate (CAS Number: 7356-11-8) is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₉H₉N0₄ and is characterized by a methyl group and a nitro group attached to a benzoate structure. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the nitration of methyl 4-methylbenzoate. This reaction can be achieved using a mixture of concentrated nitric and sulfuric acids, leading to the introduction of the nitro group at the meta position relative to the ester functionality. The reaction can be summarized as follows:
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. In one significant study, this compound was found to inhibit the migration of non-small cell lung cancer (NSCLC) cells. The mechanism involves the disruption of epithelial growth factor (EGF)-induced chemotaxis and chemokinesis, primarily through the impairment of cofilin phosphorylation and actin polymerization pathways .
Table 1: Summary of Biological Activities
Antimicrobial Activity
This compound exhibits antimicrobial properties, likely due to its ability to interact with cellular membranes and enzymes in microbial cells. The nitro group can be reduced within biological systems, forming reactive intermediates that may disrupt microbial metabolism .
Toxicity and Safety Profile
While this compound shows promising biological activity, its safety profile must be considered. Studies indicate that it may act as an irritant, necessitating caution during handling and application in therapeutic contexts.
Case Studies
- Non-Small Cell Lung Cancer Study : A study demonstrated that treatment with this compound significantly reduced cell migration in NSCLC models, suggesting its potential as an antimetastatic agent .
- Antimicrobial Efficacy : Research has shown that derivatives of this compound exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of potential applications in infectious disease management .
Q & A
Q. Q1. What are the established synthetic routes for Methyl 4-methyl-3-nitrobenzoate, and how do reaction conditions influence yield?
Answer: this compound is typically synthesized via esterification of 4-methyl-3-nitrobenzoic acid. A common method involves refluxing the acid with methanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst . Key parameters affecting yield include:
- Reaction time : Prolonged reflux (4–5 hours) ensures complete conversion.
- Catalyst loading : Excess H₂SO₄ may lead to side reactions (e.g., sulfonation).
- Workup : Extraction with ethyl acetate (EtOAc) and washing with saturated NaHCO₃ improve purity.
Alternative routes include nitration of methyl 4-methylbenzoate using HNO₃/H₂SO₄, but regioselectivity must be controlled to avoid para-substitution .
Q. Q2. How is this compound characterized, and what analytical techniques are critical for validation?
Answer: Key characterization methods include:
- ¹H/¹³C NMR : Assign peaks based on aromatic substitution patterns (e.g., nitro and methyl groups at C3 and C4, respectively) .
- FT-IR : Confirm ester (C=O stretch at ~1720 cm⁻¹) and nitro (asymmetric stretch at ~1530 cm⁻¹) functionalities .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 196.17 (calculated for C₉H₉NO₄) .
- Melting Point : Reported range 85–87°C (deviations suggest impurities) .
Advanced Research Questions
Q. Q3. How is this compound employed as an internal standard in reaction quantification?
Answer: Due to its stability and distinct NMR signals, this compound is used as an internal standard for:
- Crude Reaction Yields : Integrate its aromatic proton signals (e.g., δ 8.3–8.5 ppm) against product peaks in ¹H NMR .
- Diastereomeric Ratio (dr) Analysis : Resolve overlapping signals by spiking reactions with a known quantity of the standard .
Methodological Note : Ensure the standard does not co-elute with reaction components in HPLC/GC analyses.
Q. Q4. What role does this compound play in organocatalytic enantioselective reactions?
Answer: It serves as a precursor or intermediate in asymmetric synthesis:
- Building Block : The nitro group directs electrophilic substitution in palladium-catalyzed cross-couplings .
- Chiral Auxiliary : Derivatives participate in [10+2] cycloadditions for constructing polycyclic frameworks under organocatalytic conditions .
Critical Consideration : Steric hindrance from the methyl group may influence enantioselectivity. Computational modeling (DFT) is recommended to predict transition states .
Q. Q5. How can hydrogen-bonding patterns in this compound crystals inform supramolecular design?
Answer: X-ray crystallography reveals:
- Graph Set Analysis : Nitro and ester groups form R₂²(8) motifs, stabilizing layered packing .
- Intermolecular Interactions : Methyl groups disrupt π-stacking, favoring C–H···O hydrogen bonds .
Implications : These motifs guide co-crystal engineering for tuning solubility or mechanical properties in pharmaceuticals.
Q. Q6. What challenges arise in refining the crystal structure of this compound using SHELX software?
Answer:
- Data Quality : High-resolution (>1.0 Å) data is critical for resolving methyl/nitro disorder .
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .
- Hydrogen Atom Placement : ADPs for methyl hydrogens require TLS refinement to avoid overfitting .
Pro Tip : Validate refinement with R₁/wR₂ convergence (<5% discrepancy) and check for residual electron density peaks .
Q. Q7. How do substituent effects on the benzene ring influence the reactivity of this compound in nucleophilic aromatic substitution?
Answer: The electron-withdrawing nitro group at C3 activates the ring for nucleophilic attack at C2 or C6, while the methyl group at C4 sterically hinders para positions.
- Kinetic Studies : Second-order rate constants (k₂) increase with stronger nucleophiles (e.g., amines vs. alkoxides) .
- DFT Calculations : LUMO localization at C2/C6 confirms regioselectivity .
Experimental Design : Monitor reaction progress via in-situ IR or LC-MS to track intermediate formation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
